REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[C:4]2[N:5]([C:10]([C:14]([C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=3[F:23])=[O:15])=[C:11]([CH3:13])[N:12]=2)[N:6]=[C:7]([Cl:9])[CH:8]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:31][CH2:32][O:33][CH2:34][CH2:35]Br>O>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]([C:10]2[N:5]3[N:6]=[C:7]([Cl:9])[CH:8]=[C:3]([CH2:2][N:1]4[CH2:35][CH2:34][O:33][CH2:32][CH2:31]4)[C:4]3=[N:12][C:11]=2[CH3:13])=[O:15])=[C:17]([F:23])[CH:18]=1 |f:1.2.3|
|
Name
|
(8-(aminomethyl)-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)(4-chloro-2-fluorophenyl)methanone
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Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
NCC=1C=2N(N=C(C1)Cl)C(=C(N2)C)C(=O)C2=C(C=C(C=C2)Cl)F
|
Name
|
|
Quantity
|
495 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
BrCCOCCBr
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Seal with a crimp
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
TEMPERATURE
|
Details
|
Cool to RT
|
Type
|
CUSTOM
|
Details
|
partition between EA and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash EA layer with aqueous saturated sodium chloride, and dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify on silica gel (4:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2CN2CCOCC2)Cl)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |